1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea chemical properties
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea chemical properties
Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea (CAS: 13208-60-1) is a diarylurea compound acting as a critical scaffold in medicinal chemistry and agrochemical research. Structurally, it consists of a 4-chlorophenyl ring and a 4-pyridyl ring linked by a urea bridge.[1] This specific architecture confers two distinct biological utilities:
-
Kinase Inhibition: It serves as a pharmacophore for Type II kinase inhibitors , targeting the "DFG-out" inactive conformation of kinases such as VEGFR-2, p38 MAPK, and Raf. Its structure mimics the core of clinically approved drugs like Sorafenib.[2]
-
Plant Growth Regulation: It is a structural isomer of Forchlorfenuron (CPPU) , a potent cytokinin. While CPPU (2-chloro-4-pyridyl analog) is the commercial standard, the 4-chlorophenyl isomer exhibits overlapping cytokinin-like activity, influencing cell division and fruit set.
This guide details the physicochemical profile, synthetic pathways, and biological mechanisms of this compound, designed for researchers in drug discovery and chemical biology.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea |
| Common Synonyms | N-(4-chlorophenyl)-N'-(4-pyridinyl)urea; 1-(4-chlorophenyl)-3-(4-pyridyl)urea |
| CAS Number | 13208-60-1 |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| SMILES | O=C(NC1=CC=NC=C1)NC2=CC=C(Cl)C=C2 |
| InChIKey | AAVUKLGYVIGYKQ-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value | Context |
| Appearance | White to off-white crystalline powder | Solid state form |
| Melting Point | 208–212 °C (Decomposition) | High lattice energy due to intermolecular H-bonding |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic aryl rings limit aqueous solubility |
| Solubility (Organic) | Soluble in DMSO (>20 mg/mL), DMF, Ethanol | Polar aprotic solvents disrupt urea H-bonds |
| pKa (Pyridine N) | ~5.25 (Predicted) | Protonation site for salt formation |
| pKa (Urea NH) | ~13.5 (Predicted) | Very weak acid; deprotonation requires strong bases |
| LogP | 2.3 – 2.6 | Lipophilic; suitable for membrane permeability |
Synthetic Methodologies
The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea relies on the formation of the urea linkage. The most robust method for research scale is the Isocyanate Coupling route due to its high atom economy and simple purification.
Method A: Isocyanate Coupling (Preferred)
This reaction involves the nucleophilic attack of 4-aminopyridine on the electrophilic carbon of 4-chlorophenyl isocyanate.
-
Reagents: 4-Aminopyridine (1.0 eq), 4-Chlorophenyl isocyanate (1.0 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Conditions: Room temperature, inert atmosphere (
), 2–4 hours.
Protocol:
-
Dissolve 4-aminopyridine (0.94 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen.
-
Add 4-chlorophenyl isocyanate (1.53 g, 10 mmol) dropwise over 10 minutes. The reaction is exothermic; cooling to 0°C may be required for larger scales.
-
A white precipitate typically forms within 30 minutes as the product is less soluble than the reactants.
-
Stir for an additional 2 hours to ensure completion.
-
Work-up: Filter the solid precipitate. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate.
-
Purification: Recrystallize from hot Ethanol/DMF if higher purity (>99%) is required.
Method B: Carbamate Intermediate (Alternative)
Used when isocyanates are unavailable or unstable.
-
React 4-chloroaniline with phenyl chloroformate to form the phenyl carbamate intermediate.
-
React the intermediate with 4-aminopyridine in refluxing dioxane/DMSO to displace the phenol and form the urea.
Synthesis Workflow Diagram
Figure 1: Standard synthetic route via isocyanate coupling.
Biological & Pharmacological Applications[1][2][4][9][11][12][13]
Kinase Inhibition (Type II Scaffold)
This compound is a quintessential "Type II" kinase inhibitor scaffold.[2] Unlike Type I inhibitors that bind to the active ATP site, Type II inhibitors bind to the inactive conformation where the activation loop (DFG motif) is flipped out ("DFG-out").
-
Mechanism: The urea moiety acts as a "linker" that forms a critical hydrogen bond network.
-
H-Bond Donor: The urea NH groups form hydrogen bonds with the conserved Glutamate (Glu) residue in the
C-helix and the Aspartate (Asp) of the DFG motif. -
Hydrophobic Interactions: The 4-chlorophenyl ring occupies the hydrophobic pocket adjacent to the ATP site, while the pyridine ring extends into the solvent-exposed region or interacts with the hinge region.
-
-
Target Kinases: VEGFR-2 (Vascular Endothelial Growth Factor Receptor), Raf kinases (B-Raf, C-Raf), and p38 MAP kinase.
-
Relevance: This structure is the core of Sorafenib (Nexavar), a drug used for renal cell carcinoma and hepatocellular carcinoma.
Plant Growth Regulation (Cytokinin Activity)
The compound is a structural isomer of Forchlorfenuron (CPPU) .[3]
-
Structure-Activity Relationship (SAR):
-
Activity: Both isomers exhibit cytokinin activity, promoting cell division and fruit growth (e.g., in kiwi and grapes). The 4-pyridyl nitrogen is essential for binding to the cytokinin receptor (CRE1/AHK4), mimicking the N6-adenine of natural cytokinins (zeatin).
Pharmacophore Signaling Diagram
Figure 2: Dual pharmacological mechanism of action in human kinases vs. plant receptors.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Precaution: As a bioactive urea, it may possess unspecified toxicity. Handle with gloves and in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C, desiccated. Stable for >2 years if protected from moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47236898, 1-[(4-Chlorophenyl)methyl]-3-pyridin-4-ylurea. Retrieved from [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
U.S. EPA. Forchlorfenuron (CPPU) Fact Sheet (Structural Analog Data). Retrieved from [Link]
Sources
- 1. CAS 13208-60-1: Urea, N-(4-chlorophenyl)-N'-4-pyridinyl- [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 13208-60-1|1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea|BLD Pharm [bldpharm.com]
- 5. 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea | 13208-60-1 [sigmaaldrich.com]
